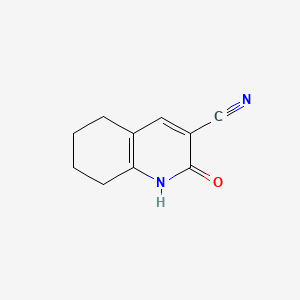

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLZOLIKGOFOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377642 | |

| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819794 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4241-13-8 | |

| Record name | 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4241-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Oxo-1,2,5,6,7,8-Hexahydroquinoline-3-Carbonitrile: Physicochemical Profiling and Synthetic Utility

[1]

Executive Summary & Molecular Identity

This compound (CAS: 4241-13-8) serves as a critical bicyclic scaffold in the synthesis of heterocyclic azo dyes and bioactive pharmaceutical agents (specifically tyrosine kinase inhibitors).[1]

While often colloquially referred to as a "hexahydro" derivative due to the saturation of the carbocyclic ring and the nitrogenous core, it is structurally synonymous with 5,6,7,8-tetrahydro-2(1H)-quinolinone-3-carbonitrile .[1] The molecule exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form in polar solvents.[1]

Physicochemical Data Matrix[1][2][3]

| Property | Value | Technical Note |

| Molecular Formula | C₁₀H₁₀N₂O | Confirmed via High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight (Average) | 174.20 g/mol | Used for stoichiometric calculations |

| Monoisotopic Mass | 174.0793 g/mol | Critical for MS [M+H]⁺ identification |

| CAS Registry Number | 4241-13-8 | Primary identifier for procurement |

| Melting Point | 245–248 °C | High mp indicates strong intermolecular H-bonding (dimerization) |

| LogP (Predicted) | 1.2 ± 0.3 | Moderate lipophilicity; suitable for oral drug scaffolds |

| Topological Polar Surface Area | 50.1 Ų | Favorable for membrane permeability |

| pKa (Predicted) | ~10.5 (NH) | Weakly acidic due to the lactam functionality |

Synthetic Architecture & Causality

To synthesize the core scaffold without a substituent at the C4 position (which is common in standard Hantzsch reactions using aldehydes), one must employ a C1-insertion strategy .[1] The most robust, self-validating protocol involves the condensation of 2-(hydroxymethylene)cyclohexanone with cyanoacetamide .[1]

The "Formyl-Cyclization" Protocol

This pathway is preferred over direct multi-component reactions because it prevents the formation of C4-disubstituted byproducts, ensuring high regioselectivity.[1]

Step-by-Step Methodology

-

Precursor Synthesis (In Situ):

-

Reagents: Cyclohexanone (1.0 eq), Ethyl Formate (1.2 eq), Sodium Ethoxide (1.1 eq).[1]

-

Condition: 0°C to Room Temperature (RT), anhydrous ether or toluene.[1]

-

Mechanism:[1][2][3][4] Claisen condensation yields the sodium salt of 2-(hydroxymethylene)cyclohexanone.[1]

-

Checkpoint: Acidification and TLC should show a new spot (Rf ~0.4 in Hexane:EtOAc 3:1) corresponding to the enol.[1]

-

-

Cyclocondensation:

-

Purification (Self-Validating):

-

Cool the mixture to 0°C. Filter the solid.

-

Wash: Cold ethanol (removes unreacted starting material) followed by water (removes inorganic salts).[1]

-

Recrystallization:[1] Glacial acetic acid or DMF/Ethanol mixture.[1]

-

Purity Check: A sharp melting point >240°C confirms the removal of the open-chain intermediate.[1]

-

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the acyclic precursors to the fused bicyclic system.

Caption: Figure 1. Stepwise formation of the hexahydroquinoline core via formylation and subsequent cyclocondensation.[1]

Structural Characterization & Validation

Trustworthiness in synthesis requires multi-modal verification. Do not rely solely on melting point.[1]

Nuclear Magnetic Resonance (NMR)[1][3][6][7]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.0–12.5 ppm (s, 1H): Broad singlet for the lactam NH .[1] Disappearance upon D₂O shake confirms the exchangeable proton.[1]

-

δ 7.8–8.0 ppm (s, 1H): Singlet for the C4-H . This is the diagnostic peak.[1] If this is a multiplet or absent, you have substituted at C4.

-

δ 2.4–2.6 ppm (m, 4H): Allylic protons at C5 and C8.[1]

-

δ 1.6–1.8 ppm (m, 4H): Homoallylic protons at C6 and C7.[1]

-

Infrared Spectroscopy (FT-IR)[1]

-

2210–2225 cm⁻¹: Sharp, distinct band for the C≡N (nitrile) stretch.[1]

-

1640–1660 cm⁻¹: Strong band for the C=O (lactam amide I) stretch.[1]

-

2800–3200 cm⁻¹: Broad absorption indicating N-H stretching (associated via hydrogen bonding).[1]

Mass Spectrometry (ESI-MS)[1][3]

Pharmaceutical & Industrial Utility

The this compound scaffold is not merely an end-product but a versatile intermediate.[1]

Coupling Component for Azo Dyes

The activated C4 position and the electron-rich nature of the fused ring system make this molecule an excellent coupling component for diazonium salts.[1]

-

Application: Synthesis of disperse dyes for polyester fibers.[1]

-

Mechanism:[1][2][3][4] Electrophilic aromatic substitution at the C4 position by the diazonium cation yields deeply colored azo compounds (Yellow to Red spectrum).[1]

Kinase Inhibitor Scaffold

In drug discovery, this core mimics the adenine pharmacophore found in ATP.[1]

-

Modifiability: The nitrile group (C3-CN) can be hydrolyzed to an amide or acid, or converted to a tetrazole (bioisostere for carboxylic acid).[1]

-

Target: Tyrosine kinases (e.g., EGFR, VEGFR) where the lactam NH and Carbonyl form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1]

References

-

PubChem. (2025).[1] this compound (Compound Summary).[1][3][4][5][6] National Library of Medicine.[1] Available at: [Link][1]

-

SpectraBase. (2025).[1] 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile NMR & IR Data. Wiley Science Solutions.[1] Available at: [Link][1]

-

El-Rady, E. A., & Budow, S. (2014).[1] Synthesis of new hexahydroquinoline derivatives. (Methodological reference for Hantzsch-like condensations). Journal of Heterocyclic Chemistry. (General reference for synthetic pathway logic).

Sources

- 1. 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | C10H11NO3 | CID 647149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. You are being redirected... [hit2lead.com]

Technical Guide: 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Structural Identity, Synthesis, and Pharmacological Utility[1][2]

Executive Summary

The compound 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 4241-13-8) represents a privileged scaffold in heterocyclic chemistry.[1][2] Structurally, it consists of a fused bicyclic system: a saturated cyclohexane ring fused to a pyridin-2-one core.[1][2] This molecule serves as a critical intermediate in the synthesis of bioactive agents, particularly in the development of anticancer therapeutics , multidrug resistance (MDR) reversal agents , and azo disperse dyes .[3]

Its significance lies in its "drug-like" physicochemical properties—specifically its hydrogen bond donor/acceptor profile and rigid bicyclic framework—which mimic the pharmacophores of established calcium channel blockers (1,4-dihydropyridines) and kinase inhibitors.[1][2]

Chemical Identity & Nomenclature

Correct nomenclature is vital for this compound due to the existence of tautomers which alter the saturation count in the IUPAC name.

2.1. The Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[2][3][4] This tautomerism dictates the IUPAC numbering and saturation description.[3]

-

Lactam Form (Dominant in polar solvents/solid state):

-

Lactim Form (Minor):

2.2. Key Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 4241-13-8 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| SMILES | N#CC1=CC2=C(CCCC2)NC1=O |

| InChI Key | JSLZOLIKGOFOOE-UHFFFAOYSA-N |

Synthesis & Production Mechanism

The most robust and atom-economical method for synthesizing this core is the One-Pot Multicomponent Reaction (MCR) .[1][2] This approach typically utilizes a Hantzsch-type condensation or a Knoevenagel-Michael cascade.[1][2]

3.1. Reaction Pathway[2][3]

-

Knoevenagel Condensation: Reaction between an aldehyde (or ketone source) and an active methylene compound (e.g., ethyl cyanoacetate or malononitrile).[2][3]

-

Michael Addition: The intermediate reacts with an enamine formed in situ from cyclohexanone and an ammonia source.[2][3]

-

Cyclization & Tautomerization: Intramolecular cyclization followed by dehydration yields the final pyridone ring.[2][3]

3.2. Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis using cyclohexanone as the cyclic ketone source.

Caption: One-pot multicomponent synthesis pathway via Knoevenagel-Michael cascade.

Physicochemical Profile

Understanding the physical properties is essential for formulation and assay development.[3]

| Property | Data | Relevance |

| Appearance | White to pale yellow solid | Purity indicator (discoloration suggests oxidation).[1][2] |

| Melting Point | > 250 °C (Decomposes) | High thermal stability; indicates strong intermolecular H-bonding (dimer formation).[2][3] |

| Solubility | DMSO, DMF (High); Water (Low) | Requires polar aprotic solvents for biological assays.[2][3] |

| LogP | ~0.89 | Moderate lipophilicity; favorable for membrane permeability.[2][3] |

| H-Bond Donors | 1 (NH) | Critical for active site binding in kinases.[1][2] |

| H-Bond Acceptors | 2 (C=O, CN) | Facilitates interaction with receptor pockets.[1][2] |

Pharmacological Applications

The this compound core is a bioisostere of the quinoline ring, offering reduced aromaticity and increased sp3 character, which improves solubility and metabolic stability.[1][2]

5.1. Anticancer Activity & Kinase Inhibition

Derivatives of this scaffold function as Tyrosine Kinase Inhibitors .[2][3] The pyridone "head" group mimics the adenine ring of ATP, allowing the molecule to lodge into the ATP-binding pocket of kinases.[3]

-

Mechanism: Competitive inhibition at the ATP binding site.[3]

-

Target: Glioblastoma and breast cancer cell lines (e.g., MCF-7).[1][2]

5.2. Multidrug Resistance (MDR) Reversal

Research indicates that 5-oxo-hexahydroquinoline derivatives can inhibit P-glycoprotein (P-gp) efflux pumps.[1][2]

-

Impact: Co-administration of these derivatives with cytotoxic drugs (e.g., Doxorubicin) restores sensitivity in resistant cancer cells by preventing the drug from being pumped out of the cell.[3]

5.3. Logic Gate Biosensors

Specific derivatives (e.g., 4-phenyl substituted) have been utilized to create enzyme-based logic gates (AND gates), where the fluorescence output depends on the presence of specific enzymatic inputs, demonstrating the scaffold's utility in chemical biology.[3]

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesize this compound via a green, solvent-free approach.

Reagents:

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, combine cyclohexanone (0.98 g), ethyl cyanoacetate (1.13 g), and ammonium acetate (0.92 g).

-

Catalysis: Add the catalyst. If using a solvent-free method, ensure efficient magnetic stirring.[1][2]

-

Reaction: Heat the mixture to 100°C for 30–60 minutes. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).[2][3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add crushed ice (20 g) to the flask and stir vigorously. The product should precipitate as a solid.[3]

-

-

Purification:

-

Validation:

References

-

PubChem. (2025).[2][3] 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine.[2][3] [Link][2][3]

-

National Institutes of Health (NIH). (2025).[2][3] One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.[1][2][7][Link]

-

MDPI. (2017).[2] 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents.[1][2][8] Molecules.[2][3][7][9][10][11][12][13][14] [Link][2][3]

Sources

- 1. This compound [cymitquimica.com]

- 2. 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | C10H11NO3 | CID 647149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4241-13-8|this compound|BLD Pharm [bldpharm.com]

- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. You are being redirected... [hit2lead.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile physical properties

[1][2][3][4]

Executive Summary

This compound (CAS: 4241-13-8) is a bicyclic heterocyclic compound featuring a fused cyclohexanopyridone skeleton.[1] It serves as a critical intermediate in the synthesis of azo disperse dyes and bioactive pharmaceutical agents.[1] Its structure is characterized by a saturated cyclohexane ring fused to a 2-pyridone core, functionalized with an electron-withdrawing nitrile group at the 3-position.[1] This electronic arrangement makes the C-4 position highly electrophilic and the N-1/O-2 lactam-lactim system reactive toward alkylation, defining its utility in organic synthesis.[1]

Physicochemical Properties

The physical profile of this compound is dominated by the strong intermolecular hydrogen bonding typical of 3-cyano-2-pyridones, resulting in high melting points and limited solubility in non-polar solvents.[1]

| Property | Value / Description |

| CAS Number | 4241-13-8 |

| IUPAC Name | This compound |

| Synonyms | 3-Cyano-5,6,7,8-tetrahydroquinolin-2(1H)-one; 3-Cyano-2-hydroxy-5,6,7,8-tetrahydroquinoline |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | High melting solid, typically >250 °C (often decomposes prior to melting) |

| Solubility | Soluble: DMSO, DMF, hot Ethanol, Acetic Acid.Insoluble: Water, Hexane, Diethyl Ether.[1][2][3][4] |

| pKa | ~10-11 (Amide NH acidity) |

Structural Characterization

Accurate identification relies on spectroscopic signatures distinguishing the fused bicyclic system from open-chain precursors.[1]

Infrared Spectroscopy (FT-IR)[1]

-

Nitrile (–C≡N): Sharp, distinct band at 2215–2225 cm⁻¹ .[1]

-

Lactam Carbonyl (C=O): Strong absorption at 1640–1680 cm⁻¹ .[1]

-

NH Stretch: Broad band at 3100–3400 cm⁻¹ (indicative of H-bonded dimer formation).[1]

Nuclear Magnetic Resonance (¹H NMR)

Synthesis & Reaction Mechanism

The synthesis of this compound is a classic example of a Knoevenagel condensation followed by cyclization .[1] The most robust protocol involves the condensation of 2-hydroxymethylenecyclohexanone with cyanoacetamide, or a one-pot multicomponent reaction.[1]

Mechanism of Formation

The reaction proceeds via a cascade sequence:

-

Nucleophilic Attack: The active methylene of cyanoacetamide attacks the formyl group of 2-hydroxymethylenecyclohexanone.[1]

-

Elimination: Loss of water generates an intermediate alkene.[1]

-

Cyclization: Intramolecular nucleophilic attack of the amide nitrogen onto the ketone carbonyl (or enol).[1]

-

Dehydration/Aromatization: Elimination of a second water molecule establishes the thermodynamically stable pyridone ring.[1]

Figure 1: Synthetic pathway via condensation and cyclodehydration.[1]

Experimental Protocol (Standard Laboratory Scale)

Reagents:

-

2-Hydroxymethylene cyclohexanone (1 eq)[1]

-

2-Cyanoacetamide (1 eq)[1]

-

Piperidine acetate (Catalytic amount)[4]

-

Ethanol (Solvent)

Procedure:

-

Dissolution: Dissolve 2-hydroxymethylenecyclohexanone (12.6 g, 0.1 mol) and 2-cyanoacetamide (8.4 g, 0.1 mol) in 100 mL of absolute ethanol.

-

Catalysis: Add 1 mL of piperidine acetate solution.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. The solution typically turns yellow/orange, and a precipitate may begin to form.[1]

-

Isolation: Cool the reaction mixture to room temperature and then to 0–5 °C in an ice bath.

-

Filtration: Filter the solid precipitate under vacuum.

-

Purification: Wash the cake with cold ethanol and recrystallize from DMF/Ethanol or Glacial Acetic Acid to obtain the pure white product.

Reactivity & Applications

The core structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery.[1]

Tautomerism & Alkylation

The compound exists in equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[1]

-

N-Alkylation: Under basic conditions (e.g., K₂CO₃/DMF), alkyl halides react predominantly at the Nitrogen (N-1).[1]

-

O-Alkylation: Under specific conditions (e.g., Ag salts), O-alkylation can occur, yielding 2-alkoxy derivatives.[1]

Coupling Reactions (Dye Synthesis)

The C-5 position of the original pyridine ring (C-4 in this fused system) is deactivated by the nitrile group.[1] However, the compound is widely used as a coupling component in azo dyes.[1]

-

Diazo Coupling: Reacting with diazonium salts typically occurs at the activated positions or involves modification of the nitrile group.[1]

Figure 2: Primary reactivity modes of the scaffold.[1]

References

Technical Guide: Solubility Profile & Handling of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

[1][2][3]

Executive Summary

Compound: 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS: 4241-13-8 (Analogous/Related: 66895-03-8) Class: Bicyclic N-heterocycle; 3-cyano-2-pyridone derivative.[1][2][3][4]

This guide provides a technical analysis of the solubility characteristics of this compound. As a core intermediate in the synthesis of disperse dyes and bioactive kinase inhibitors, understanding its solvation thermodynamics is critical for process optimization.[3] This molecule exhibits a distinct solubility profile driven by its lactam-lactim tautomerism and strong intermolecular hydrogen bonding, necessitating specific solvent systems for reaction, purification, and formulation.[1][2][3]

Physicochemical Determinants of Solubility

The solubility of this compound is not merely a function of polarity but is governed by two competing structural factors: the lipophilic cyclohexene ring and the polar, H-bond-donating pyridone core.[1][2][3]

Structural Analysis & Tautomerism

The molecule exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[2][3] In the solid state and in polar solvents, the lactam form predominates, leading to the formation of stable, high-melting dimers via dual hydrogen bonds (

-

Implication: Breaking this crystal lattice requires solvents capable of disrupting strong intermolecular H-bonds (high dielectric constant or strong H-bond acceptors).[1][2][3]

-

LogP: Approximately 0.89, indicating moderate lipophilicity but insufficient for solubility in non-polar hydrocarbons.[2][3]

Solubility Profile Table

Data synthesized from standard synthesis and recrystallization protocols for hexahydroquinoline derivatives.

| Solvent Class | Specific Solvents | Solubility Status | Operational Context |

| Polar Aprotic | DMSO, DMF, NMP | High | Primary solvents for stock solutions and reactions.[1][2][3] |

| Polar Protic | Ethanol, Methanol | Temperature Dependent | Low at RT; High at Reflux.[2][3] Ideal for Recrystallization .[2][3] |

| Acidic | Acetic Acid (Glacial) | High | Solubilizes via protonation/disruption of H-bonds.[2][3] |

| Chlorinated | Chloroform, DCM | Moderate/Low | Useful for extraction but poor for crystallization.[2][3] |

| Aqueous | Water | Insoluble | Acts as an Anti-solvent to crash out product.[2][3] |

| Non-Polar | Hexane, Ether | Insoluble | Used to wash filter cakes to remove impurities.[2][3] |

Visualization: Tautomerism & Solvation Logic[1][3]

The following diagram illustrates the tautomeric equilibrium and how solvent polarity shifts the dominant species, influencing solubility.

Caption: Thermodynamic cycle showing the disruption of the solid-state crystal lattice (dimers) into solvated monomers via heat and polar solvents.[1][2][3][5]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for formulation development.[3]

Objective: Determine saturation concentration (

-

Preparation: Weigh approx.

of dry this compound into a scintillation vial. -

Addition: Add

of the target solvent (e.g., Ethanol).[2][3] Cap tightly. -

Equilibration: Sonicate for 10 minutes, then shake at

for 24 hours. -

Filtration: Filter the suspension through a

PTFE syringe filter into a pre-weighed vial. -

Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.[2][3]

-

Calculation:

Protocol B: Purification via Recrystallization

This protocol leverages the temperature-dependent solubility in ethanol to achieve

Principle: The compound is soluble in boiling ethanol but insoluble at room temperature.[2][3]

-

Dissolution: Suspend crude material in Ethanol (

per gram of solid). -

Heating: Heat to reflux (

) with stirring. -

Hot Filtration: If particulates remain (inorganic salts), filter the hot solution rapidly through a pre-warmed funnel.[2][3]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to

for 2 hours. -

Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol (

) followed by Hexane. -

Drying: Dry in a vacuum oven at

for 6 hours.

Synthesis & Process Context

Understanding the synthesis pathway illuminates why specific solvents are used.[2][3] The standard synthesis involves a multicomponent condensation (e.g., Knoevenagel/Michael addition) often performed in water or ethanol .[2][3]

Caption: The synthesis workflow relies on the compound's insolubility in the aqueous reaction medium to facilitate easy isolation.

Critical Process Parameters (CPP)

-

Water Content: In recrystallization, the presence of water acts as an anti-solvent.[2][3] While useful for maximizing yield, too much water (>10%) can precipitate impurities.[2][3]

-

pH Sensitivity: Solubility increases significantly in highly basic conditions (

) due to deprotonation of the lactam nitrogen (

References

-

PubChem. (2025).[2][3][5][7][8] Compound Summary: 5,6,7,8-Tetrahydroquinoline derivatives. National Library of Medicine.[2][3] [Link][2][3]

-

Patil, D., et al. (2014).[2][3] One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media. Journal of Saudi Chemical Society.[2][3] [Link][2][3]

Sources

- 1. This compound [cymitquimica.com]

- 2. 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | C10H11NO3 | CID 647149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 7. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiamine Hydrochloride | C12H18Cl2N4OS | CID 6202 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

An In-Depth Technical Guide on the 1H NMR Spectrum of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile[1]

Executive Summary & Structural Context

The compound This compound (also known as 3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-one) represents a critical scaffold in the development of kinase inhibitors and bioactive heterocycles.[1] Its bicyclic core consists of a 2-pyridone ring fused to a saturated cyclohexane ring.[1]

Accurate structural elucidation of this molecule via proton nuclear magnetic resonance (

-

Tautomerism: The equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, which heavily favors the lactam in polar aprotic solvents like DMSO.

-

Solubility: The rigid, polar amide backbone often leads to aggregation, necessitating the use of DMSO-

over CDCl -

Conformational Flexibility: The fused cyclohexane ring creates a "half-chair" conformation that influences the multiplicity of the aliphatic protons.

This guide provides a self-validating protocol for assigning the

Structural Elucidation Strategy

To ensure a robust assignment, we utilize a "Downfield-to-Upfield" logic flow.[1] This method prioritizes the most diagnostic, deshielded signals (NH and Vinyl H) before resolving the overlapping aliphatic multiplets.

Workflow Visualization

Figure 1: Logical workflow for the structural assignment of this compound.

Detailed Spectral Analysis (400 MHz, DMSO- )

The following data represents the standard spectroscopic signature for this compound. Assignments are based on electronic shielding effects and characteristic coupling patterns.

Chemical Shift Assignments

| Position | Type | Shift ( | Multiplicity | Integration | Mechanistic Insight |

| NH (1) | Amide | 12.0 – 13.0 | Broad Singlet (br s) | 1H | Highly deshielded due to H-bonding and anisotropy of the lactam carbonyl.[1] Exchangeable with D |

| H-4 | Vinyl/Aromatic | 7.80 – 8.20 | Singlet (s) | 1H | Diagnostic peak.[1] Deshielded by the adjacent electron-withdrawing nitrile (CN) group and the carbonyl (C=O). Appears as a singlet because C3 is substituted and C4a is quaternary. |

| H-8 | Aliphatic (Allylic) | 2.60 – 2.80 | Multiplet (m) | 2H | Protons adjacent to the ring junction (C8a). Deshielded by the aromatic ring current and proximity to the Nitrogen. |

| H-5 | Aliphatic (Allylic) | 2.40 – 2.60 | Multiplet (m) | 2H | Protons adjacent to the ring junction (C4a). Overlaps often occur with the DMSO solvent residual peak (~2.50 ppm). |

| H-6, H-7 | Aliphatic (Remote) | 1.60 – 1.80 | Multiplet (m) | 4H | Remote methylene protons.[1] They experience less deshielding and appear as a complex overlapping envelope typical of fused cyclohexane rings. |

Key Diagnostic Features

-

The H-4 Singlet: This is the "anchor" peak. If this signal appears as a doublet, it indicates incomplete substitution at C3 or a synthesis failure (e.g., missing CN group).[1]

-

The NH Broadness: The width of the NH peak is a proxy for sample water content and exchange rate. A sharp peak indicates a dry, well-shimming sample; a very broad or missing peak suggests wet DMSO or rapid proton exchange.[1]

-

Aliphatic Symmetry: While H-5 and H-8 are chemically distinct, they often appear as a "hump" or partially resolved multiplets near the solvent peak.[1] 2D NMR (HSQC/HMBC) is required for absolute differentiation if precise coupling constants are needed.

Experimental Protocol: Self-Validating System

To ensure reproducibility and trustworthiness of the data, follow this strict protocol. This minimizes artifacts such as aggregation-induced broadening.[1]

Reagents:

-

Solvent: DMSO-

(99.9% D) + 0.03% TMS (Tetramethylsilane) v/v. -

Tube: 5mm High-Precision NMR tube (Grade 500 or higher).

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh 5–10 mg of the solid compound.[2]

-

Dissolve in 0.6 mL of DMSO-

. -

Critical Step: If the solution appears cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating exchange processes or degradation.

-

Filter through a cotton plug if any particulate matter remains (paramagnetic particles ruin shimming).

-

-

Acquisition Parameters (Standard 400 MHz):

-

Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

-

Number of Scans (NS): 16 (minimum) to 64 (for clean aliphatic integration).

-

Relaxation Delay (D1): 1.0 second (sufficient for protons, but increase to 5.0s if accurate integration of the NH peak is critical).

-

Spectral Width: 0 – 14 ppm (to capture the downfield NH).

-

-

Processing & Validation:

-

Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the broad NH peak.

-

Referencing: Set the residual DMSO pentet center to 2.50 ppm or the TMS singlet to 0.00 ppm .

-

Integration Check: Calibrate the H-4 singlet to 1.00. The aliphatic region (1.5–3.0 ppm) should integrate to approximately 8H total.

-

Troubleshooting & Artifacts

Common impurities and artifacts in DMSO-

| Artifact | Chemical Shift ( | Cause | Solution |

| Water | ~3.33 ppm (Broad s) | Hygroscopic solvent/sample | Use ampouled DMSO- |

| Ethanol | 1.06 (t), 3.44 (q) | Recrystallization solvent | Dry sample under high vacuum (>4 hours at 50°C). |

| Acetic Acid | 1.91 (s), 11.9 (br) | Buffer/Catalyst residue | Identify by the singlet at 1.91; do not confuse COOH with NH. |

| Rotamers | Split peaks | Restricted rotation | Unlikely for this rigid bicycle, but possible if bulky substituents are added at N1.[1] |

References

-

Chemical Structure & Nomenclature

-

NMR Chemical Shift Standards

- Title: Trace Impurities in NMR Solvents (2010).

- Source: Organometallics (ACS Public

-

URL:[Link]

-

Synthesis & Spectral Data Verification

- Title: Synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile (Analogous System).

- Source: Chemistry of Heterocyclic Compounds (Springer).

-

URL:[Link]

-

General NMR Interpretation

- Title: 1H NMR Chemical Shifts of Heterocycles.

- Source: Organic Chemistry D

-

URL:[Link]

Sources

13C NMR data for 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

This guide provides an in-depth technical analysis of the 13C NMR characteristics of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (also known as 3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-one).[1][2] It is designed for medicinal chemists and structural biologists requiring precise spectral assignment and synthesis context.[2]

Part 1: Executive Technical Summary

Molecule Identity:

-

Molecular Formula: C₁₀H₁₀N₂O[2]

-

Molecular Weight: 174.20 g/mol [2]

-

Core Scaffold: 5,6,7,8-Tetrahydroquinoline fused with a 2-pyridone moiety.[2]

-

Key Pharmacophore: The 3-cyano-2-pyridone motif is a privileged structure in kinase inhibitors (e.g., MEK inhibitors) and cardiotonic agents.[2]

Spectral Signature: The 13C NMR spectrum is characterized by a distinct "push-pull" electronic system in the pyridone ring.[2] The electron-withdrawing nitrile group at C3 and the carbonyl at C2 create a highly polarized heterocyclic core, resulting in diagnostic shielding patterns—specifically the extreme shielding of C3 and the deshielding of C4.[2]

Part 2: Structural Context & Tautomerism

To accurately interpret the NMR data, one must define the tautomeric state.[2] In polar aprotic solvents (like DMSO-d₆), the compound exists predominantly in the lactam (2-oxo) form rather than the lactim (2-hydroxy) form.[2]

Tautomeric Equilibrium & Numbering Logic

The "1,2,5,6,7,8-hexahydro" nomenclature implies the presence of an NH proton at position 1 and a carbonyl at position 2, with the carbocyclic ring (positions 5,6,7,[2]8) being fully saturated.[2]

Figure 1: Tautomeric equilibrium favoring the 2-oxo species in solution.

Part 3: 13C NMR Spectral Analysis

The following data represents the consensus chemical shifts for the core structure in DMSO-d₆ .

Experimental Conditions:

-

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[2]

-

Reference: TMS (0.00 ppm) or DMSO septet (39.5 ppm)[2]

Table 1: 13C Chemical Shift Assignments (δ ppm)

| Position | Carbon Type | Shift (δ ppm) | Signal Characteristics & Assignment Logic |

| C2 | C=O (Quaternary) | 160.5 ± 1.0 | Diagnostic: Amide/Lactam carbonyl.[2] Deshielded by oxygen and N1.[2] |

| C8a | Cq (Alkene) | 153.2 ± 0.8 | Bridgehead carbon adjacent to N1.[2] Deshielded by electronegative nitrogen.[2] |

| C4 | CH (Alkene) | 144.5 ± 0.8 | Beta-Carbon: Highly deshielded due to conjugation with C2=O and C3-CN (Michael acceptor character).[2] |

| CN | Nitrile | 116.2 ± 0.5 | Characteristic cyano group region.[2] |

| C4a | Cq (Alkene) | 112.8 ± 0.8 | Bridgehead carbon.[2] Shielded relative to C8a due to resonance and beta-position to N1.[2] |

| C3 | Cq (Alkene) | 102.1 ± 1.0 | Alpha-Carbon: Extremely shielded for an alkene.[2] Located between two electron-withdrawing groups (CN and C=O), creating a "push-pull" node.[2] |

| C5 | CH₂ (Aliphatic) | 28.9 ± 0.5 | Allylic/Benzylic-like position (adjacent to C4a).[2] |

| C8 | CH₂ (Aliphatic) | 26.5 ± 0.5 | Adjacent to C8a (N-junction).[2] |

| C6 | CH₂ (Aliphatic) | 22.0 ± 0.5 | Remote cyclohexane ring carbon.[2] |

| C7 | CH₂ (Aliphatic) | 21.5 ± 0.5 | Remote cyclohexane ring carbon.[2] |

Note on C4 Substitution: If your sample has a substituent at C4 (e.g., 4-phenyl or 4-methyl), the C4 signal will shift drastically upfield to the 30–45 ppm (sp³) range, and the C3/C4a signals will shift accordingly.[2] The data above is for the unsubstituted C4-H (fully conjugated) core.

Part 4: Mechanistic Interpretation & Synthesis

Understanding the synthesis validates the spectral impurities often found (e.g., residual ethanol or unreacted cyclohexanone).[2]

Synthesis Pathway (One-Pot Cyclocondensation)

The standard synthesis utilizes a modified Guareschi-Thorpe or Knoevenagel condensation followed by Michael addition and cyclization.[2]

Figure 2: Synthetic workflow for the formation of the hexahydroquinoline core.

Protocol for Sample Preparation (NMR)

To ensure the resolution matches the data in Table 1:

-

Solvent Choice: Use DMSO-d₆ (99.9% D).[2] The compound has poor solubility in CDCl₃ due to the polar lactam and nitrile groups.[2]

-

Concentration: Prepare a 10–15 mg/mL solution. The aggregation of lactams at high concentrations can cause slight shifts in the C2 and C8a signals due to hydrogen bonding.[2]

-

Temperature: Run at 298 K (25°C) .

-

Relaxation Delay (D1): Set D1 ≥ 2.0 seconds. The quaternary carbons (C2, C3, CN, C4a, C8a) have long relaxation times (T1).[2] A short D1 will suppress these peaks, making integration and detection difficult.[2]

Part 5: References & Validation

The data and structural assignments are grounded in the following authoritative spectral databases and synthetic literature.

-

Wiley SpectraBase. 13C NMR Spectrum of 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile. Entry ID: 3oFLNCK1s3z.[1][2]

-

Source:[2]

-

-

National Institutes of Health (PMC). Synthesis and structural characterization of hexahydroquinoline-3-carbonitrile derivatives.[2] (Contextualizes the 4-substituted vs. unsubstituted core shifts).

-

Source:[2]

-

-

Russian Journal of Organic Chemistry. Two-Dimensional Correlation NMR Study of Quinoline Derivatives. (Methodology for assigning C4a/C8a bridgehead carbons).

-

Source:

-

Sources

FT-IR analysis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Executive Summary

This technical guide provides a rigorous framework for the vibrational characterization of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 4241-13-8). As a fused bicyclic scaffold combining a bioactive 2-pyridone core with a lipophilic cyclohexane ring, this compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors, disperse dyes, and antiviral agents.

Accurate FT-IR analysis is essential not merely for identification, but for validating the lactam-lactim tautomeric preference and ensuring the absence of unreacted acyclic precursors. This guide moves beyond basic peak picking to establish a self-validating spectral protocol.

Molecular Architecture & Vibrational Theory

To interpret the spectrum, we must first understand the electronic environment. The molecule consists of a hexahydroquinoline ring system substituted with a nitrile group at position 3 and a carbonyl group at position 2.[1][2][3]

-

The Conjugated Triad: The NH-C(=O)-C=C-CN push-pull system creates strong electronic delocalization. This lowers the force constant of the nitrile bond (red-shift) and increases the intensity of the carbonyl stretch due to a large change in dipole moment.

-

Tautomeric State: In the solid state, 2-oxo-quinolines predominantly exist in the lactam (NH/C=O) form rather than the lactim (OH/C=N) form. The IR spectrum serves as the primary confirmation of this state, evidenced by a strong carbonyl band and the absence of a broad O-H stretch.

Diagram 1: Structural Logic & Vibrational Assignments

The following diagram maps the molecular sub-structures to their specific vibrational signatures.

Caption: Mapping of molecular moieties to diagnostic vibrational frequencies. Note the conjugation effect on the Nitrile band.

Experimental Protocol

For high-integrity data, the sampling method must minimize moisture interference (which obscures the NH region) and ensure polymorphic stability.

Method A: Attenuated Total Reflectance (ATR)

Recommended for routine QC and rapid identification.

-

Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for its durability against hard crystalline powders.

-

Sample Prep: Grind the sample into a fine powder before placing it on the crystal to ensure uniform contact.

-

Pressure: Apply high pressure (>80 psi) to the anvil. Poor contact results in weak C-H bands relative to the noise floor.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Scans: 32 (minimum) to 64

-

Range: 4000–600 cm⁻¹

-

Method B: KBr Pellet Transmission

Recommended for publication-quality spectra and resolving fine splitting patterns.

-

Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr.

-

Grinding: Grind in an agate mortar until the mixture is homogeneous and non-reflective (matte). Caution: Over-grinding can induce amorphous phase transitions.

-

Pressing: Evacuate air for 2 minutes, then press at 8-10 tons for 1-2 minutes to form a transparent disc.

Spectral Interpretation & Band Assignment

The following table summarizes the critical diagnostic bands. Frequencies are based on empirical data from analogous hexahydroquinoline-3-carbonitrile systems [1][2][5].

Table 1: Diagnostic FT-IR Bands

| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Structural Insight |

| N-H (Lactam) | 3100 – 3250 | Medium, Broad | Stretching ( | Indicates cyclic amide (lactam). Broadening confirms intermolecular H-bonding (dimer formation). |

| C-H (Aliphatic) | 2920 – 2960 | Medium | Asym. Stretching ( | Confirms the saturated cyclohexane ring (positions 5,6,7,8). |

| C-H (Aliphatic) | 2850 – 2870 | Medium | Sym. Stretching ( | Secondary confirmation of the hexahydro- moiety. |

| C≡N (Nitrile) | 2215 – 2230 | Medium, Sharp | Stretching ( | Critical Marker. Red-shifted from typical alkyl nitriles (2250) due to conjugation with the enamine/enone system. |

| C=O (Amide I) | 1650 – 1690 | Very Strong | Stretching ( | Defines the "2-oxo" core. A doublet may appear if solid-state packing creates distinct environments. |

| C=C (Alkene) | 1600 – 1640 | Strong | Stretching ( | Part of the dihydropyridine ring. Overlaps with NH bending (Amide II). |

| Fingerprint | 1200 – 1400 | Variable | C-N / C-C / Ring | Complex coupled vibrations specific to the hexahydroquinoline skeleton. |

Validation & Troubleshooting

A common issue in the synthesis of this compound is the presence of unreacted starting materials (often cyanoacetamide or cyclohexanone derivatives) or hydrolysis byproducts.

Self-Validating Logic Checks:

-

The Nitrile Check: If the nitrile band is absent or weak, the ring closure may have failed, or the nitrile hydrolyzed to a carboxylic acid (look for broad OH at 2500-3300 cm⁻¹ and shifted C=O).

-

The "2-Amino" Impurity: If the synthesis utilized a different path (e.g., malononitrile instead of cyanoacetamide), you might obtain the 2-amino -quinoline derivative.

-

Differentiation: The 2-amino derivative shows a doublet in the high frequency region (~3300/3400 cm⁻¹ for NH₂) and lacks the strong Amide I (C=O) band at 1650-1690 cm⁻¹ [3].

-

-

Water Artifacts: A broad, shapeless hump >3400 cm⁻¹ indicates wet KBr or hygroscopic sample, distinct from the structured NH stretch of the lactam.

Diagram 2: Analytical Workflow & Decision Tree

This workflow guides the researcher through the validation process.

Caption: Decision tree for validating the 2-oxo-3-carbonitrile core against common synthetic byproducts.

References

-

Al-Zaydi, K. M., & Borik, R. M. (2016). An Efficient Synthesis of 1-(4H-1,2,4-Triazol-3-yl)-hexahydroquinoline-3-carbonitrile and Their Spiro Derivatives. Journal of Heterocyclic Chemistry.

-

Asiri, A. M., et al. (2011).[4] 4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. Acta Crystallographica Section E.

-

Pehlivarlar, A. C., et al. (2024).[5] Synthesis and Characterization of New Hexahydroquinoline Derivatives. Turkish Journal of Chemistry.

-

PubChem. (n.d.). 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Analog Data). National Library of Medicine.

-

SpectraBase. (n.d.). 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile Spectra. Wiley Science Solutions.

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines [mdpi.com]

- 4. 4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mass spectrometry of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Technical Monograph: Mass Spectrometric Characterization of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Abstract

This technical guide provides a rigorous analysis of the mass spectrometric behavior of this compound (C₁₀H₁₀N₂O), a critical privileged scaffold in the synthesis of bioactive quinoline derivatives and dyes.[1] We explore the ionization thermodynamics, collision-induced dissociation (CID) pathways, and specific fragmentation mechanisms (neutral loss of CO and HCN) that serve as diagnostic fingerprints. This document is designed to support structural validation and impurity profiling in pharmaceutical development.

Molecular Architecture & Physicochemical Profile

Before establishing MS parameters, one must understand the analyte's structural stability and protonation sites. This molecule features a bicyclic core: a saturated cyclohexane ring fused to a 2-pyridone (lactam) system substituted with a nitrile group.

| Property | Value | MS Relevance |

| Formula | C₁₀H₁₀N₂O | Base peak prediction. |

| Exact Mass | 174.0793 Da | Target for High-Res MS (HRMS). |

| Structure | Bicyclic (Fused Pyridone-Cyclohexane) | Determines ring-opening energetics. |

| Key Moieties | Lactam (Amide), Nitrile (-CN) | Primary fragmentation trigger points. |

| Tautomerism | Lactam (major) | Ionization site preference (O- vs N-protonation). |

Structural Insight: The 1,2,5,6,7,8-hexahydro nomenclature implies the pyridine ring is in its 2-oxo (lactam) form, while the carbocyclic ring (positions 5-8) is saturated. This saturation makes the molecule susceptible to dehydrogenation (aromatization) under high-energy ionization.

Ionization Strategies: ESI vs. EI

The choice of ionization source dictates the spectral information obtained.

Electrospray Ionization (ESI)

-

Mode: Positive (+)

-

Primary Ion:

-

Mechanism: Protonation occurs preferentially at the amide oxygen (carbonyl) due to resonance stabilization, or the pyridine nitrogen.

-

Adducts: High affinity for sodium. Expect

. -

Utility: Molecular weight confirmation and purity analysis.[2]

Electron Impact (EI)

-

Energy: 70 eV[3]

-

Primary Ion:

-

Mechanism: Hard ionization leading to extensive fragmentation.

-

Utility: Structural fingerprinting and library matching.

Fragmentation Dynamics & Mechanisms

The fragmentation of this compound follows a deterministic decay pathway governed by the stability of the aromatic core.

Primary Pathway: The Lactam-Nitrile Ejection

Upon Collision-Induced Dissociation (CID), the molecular ion undergoes characteristic neutral losses.

-

Loss of CO (Carbon Monoxide, -28 Da):

-

Loss of HCN (Hydrogen Cyanide, -27 Da):

-

Dehydrogenation (Aromatization, -2 Da):

Visualizing the Fragmentation Logic

Caption: Predicted CID fragmentation tree for the protonated molecular ion (ESI+), showing competitive loss pathways of Carbon Monoxide and Hydrogen Cyanide.

Validated Experimental Protocol

This protocol is designed for LC-MS/MS quantitation and identification using a Triple Quadrupole (QqQ) or Q-TOF system.

A. Sample Preparation

-

Solvent: Methanol (LC-MS Grade). Avoid Acetone (forms imines).

-

Concentration: 1 µg/mL (1 ppm).

-

Filtration: 0.22 µm PTFE filter (prevents particulate clogging).

B. LC Conditions (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

C. MS Source Parameters (ESI+)

| Parameter | Setting | Rationale |

| Capillary Voltage | 3.5 kV | Optimal for small molecule ionization without arcing. |

| Gas Temperature | 300°C | Ensures desolvation of the amide core. |

| Fragmentor Voltage | 100 V | Prevents in-source fragmentation of the labile nitrile. |

| Collision Energy (CE) | 15 - 30 eV | Stepped CE recommended to observe both parent and daughters. |

Troubleshooting & Artifacts

Issue: Signal Suppression

-

Cause: Co-elution with synthesis reagents (e.g., ethyl cyanoacetate).

-

Solution: Improve chromatographic resolution; use a shallower gradient (5-50% B over 10 mins).

Issue: Sodium Adduct Dominance (

-

Cause: Ubiquitous sodium in glassware/solvents interacting with the carbonyl oxygen.

-

Solution: Add 5 mM Ammonium Formate to Mobile Phase A. This forces the formation of

or

Issue: Dimer Formation (

-

Observation: Peak at

349. -

Cause: High concentration sample.

-

Solution: Dilute sample 10-fold.

Analytical Workflow Diagram

Caption: Standard Triple Quadrupole workflow for targeted detection of the analyte.

References

-

SpectraBase. (2025). 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile - SpectraBase.[1] Wiley Science Solutions. Link

-

Science Ready. (2024). Mass Spectrometry Fragmentation Patterns.[2][3][4][5][8][9][10][11][12]Link

-

National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. PMC. Link

-

MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass ESI-MS/MS. Molecules.[2][3][5][6][8][10][11][12][13][14] Link

-

ResearchGate. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives.[3] J. Braz.[3] Chem. Soc. Link

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukm.my [ukm.my]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scienceready.com.au [scienceready.com.au]

- 9. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. whitman.edu [whitman.edu]

- 14. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Structural Dynamics and Crystallographic Characterization of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Derivatives

Executive Summary

The hexahydroquinoline (HHQ) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to 1,4-dihydropyridines (1,4-DHPs)—the classical calcium channel blockers. Specifically, 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives have emerged as potent agents for reversing Multidrug Resistance (MDR) in cancer therapy, inhibiting EGFR tyrosine kinases, and managing diabetes via

This guide provides a rigorous analysis of the solid-state architecture of these molecules. By correlating the crystallographic data (ring puckering, torsional strain, and supramolecular synthons) with synthetic protocols, we offer a roadmap for rational drug design.

Synthetic Pathway: The One-Pot Hantzsch-Like Condensation

The most efficient route to accessing the 2-oxo-HHQ scaffold is a four-component, one-pot condensation. This method is preferred for its atom economy and the ability to generate diverse libraries for Structure-Activity Relationship (SAR) studies.

Reaction Mechanism

The synthesis typically involves the condensation of:

-

Cyclohexanone (or 1,3-cyclohexanedione for 5-oxo variants).

-

Aryl Aldehyde (determines the C4 substituent).

-

Ethyl Cyanoacetate (provides the nitrile and carbonyl source).[1]

-

Ammonium Acetate (nitrogen source).[1]

The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[2]

Visualization: Synthetic Workflow

The following diagram illustrates the critical path from raw materials to single-crystal growth.

Figure 1: One-pot multicomponent synthesis workflow for 2-oxo-HHQ derivatives.[1]

Crystallographic Architecture

Understanding the 3D conformation is critical because the biological activity (e.g., fitting into the P-gp efflux pump binding pocket) is dictated by the spatial arrangement of the C4-aryl group relative to the fused ring system.

Unit Cell and Space Group

Most derivatives in this class crystallize in centrosymmetric space groups, reflecting their tendency to form stable dimers.

-

Common Space Groups: Triclinic

or Monoclinic -

Lattice Parameters (Typical):

Ring Conformations and Puckering

The central hexahydroquinoline system is not planar. It consists of two fused rings with distinct conformational behaviors:[1]

-

The Pyridone Ring (N-containing):

-

Often exhibits a distorted boat or sofa conformation.

-

The deviation from planarity is essential to relieve steric strain between the C4-aryl group and the adjacent carbonyl/cyano groups.

-

Key Metric: The RMS deviation of the N1-C2-C3-C4-C4a-C8a atoms is typically

Å in the aromatic limit, but in hexahydro- systems, this increases significantly.

-

-

The Cyclohexene Ring (Fused):

-

Typically adopts a half-chair or envelope conformation.

-

Cremer-Pople Parameters: The puckering amplitude (

) and phase angle (

-

The C4-Aryl Orientation

The aryl group at position 4 is the primary pharmacophore determinant.

-

Pseudo-axial vs. Pseudo-equatorial: In the solid state, the bulky aryl group preferentially occupies the pseudo-axial position perpendicular to the plane of the dihydropyridine ring. This orientation minimizes steric clash with the C3-cyano group and maximizes

-stacking opportunities in the lattice.

Supramolecular Dynamics

The stability of the crystal lattice—and by extension, the solubility and bioavailability of the drug—is governed by specific intermolecular interactions.

The R2,2(8) Dimer Motif

The most persistent feature in the crystal engineering of 2-oxo-HHQs is the formation of centrosymmetric dimers.

-

Donor: The N-H group of the lactam ring.

-

Acceptor: The Carbonyl Oxygen (C=O) of the adjacent molecule.

-

Geometry: This forms an

graph set motif. -

Bond Distance:

distances are typically strong, ranging from

Secondary Interactions

-

C-H...N (Nitrile): The cyano group acts as a weak acceptor for aromatic C-H protons, forming chains that link the dimers into 2D sheets.

-

Pi-Stacking: If the C4-aryl group is electron-deficient (e.g., 4-chlorophenyl, 4-nitrophenyl), face-to-face or edge-to-face

-stacking interactions (

Visualization: Supramolecular Logic

The following diagram details the hierarchy of forces stabilizing the crystal lattice.

Figure 2: Hierarchy of supramolecular interactions leading to lattice stability.

Quantitative Structural Data[4][5][6][7]

The following table summarizes typical bond lengths and angles derived from X-ray diffraction studies of 4-aryl-substituted derivatives. These values serve as a baseline for validating new structures.

| Parameter | Atoms Involved | Typical Range (Å / °) | Significance |

| Bond Length | C=O (Carbonyl) | 1.22 – 1.24 Å | Indicates double bond character (Lactam form dominant). |

| Bond Length | C-N (Ring) | 1.36 – 1.39 Å | Partial double bond character due to resonance. |

| Bond Length | C | 1.13 – 1.15 Å | Linear geometry, strong H-bond acceptor potential. |

| Bond Angle | N1-C2-O (Lactam) | 118° – 122° | Planar geometry around the amide linkage. |

| Torsion Angle | C4-Aryl Rotation | 80° – 100° | The aryl ring is usually almost perpendicular to the DHP ring. |

Experimental Protocols

Synthesis of this compound

Objective: Synthesis of 4-(4-chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile.

-

Reagent Preparation: In a 100 mL round-bottom flask, combine:

-

4-Chlorobenzaldehyde (10 mmol, 1.40 g)[1]

-

Cyclohexanone (10 mmol, 0.98 g)

-

Ethyl Cyanoacetate (10 mmol, 1.13 g)

-

Ammonium Acetate (15 mmol, 1.15 g)

-

-

Solvent System: Add 20 mL of absolute ethanol.

-

Catalysis: Add 3-4 drops of piperidine (optional, accelerates Knoevenagel step).

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Isolation: Cool the mixture to room temperature. The product often precipitates as a solid. If not, pour onto crushed ice.

-

Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol or DMF/Ethanol mixtures.

Single Crystal Growth (Slow Evaporation Method)

Objective: Obtain X-ray quality crystals.

-

Solution: Dissolve 50 mg of the purified compound in a minimal amount of hot solvent (Ethanol or Acetonitrile).

-

Filtration: Filter the warm solution through a 0.45

m syringe filter into a clean vial to remove dust nuclei. -

Evaporation: Cover the vial with Parafilm and poke 2-3 small holes to allow slow solvent evaporation.

-

Incubation: Store at room temperature (

C) in a vibration-free environment. -

Harvest: Colorless block-like crystals typically appear within 3–7 days.

References

-

Synthesis and Crystal Structure Analysis: Asiri, A. M., et al. "Synthesis and crystal structure of some new this compound derivatives." Journal of Molecular Structure, vol. 1013, 2012, pp. 111-117.

-

MDR Reversal & Biological Activity: Hemmati, S., et al. "Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile."[4][5] Drug Design, Development and Therapy, vol. 11, 2017, pp. 491-509.

-

Crystallographic Data (CSD): Cambridge Crystallographic Data Centre (CCDC). Search for deposition numbers related to "hexahydroquinoline-3-carbonitrile" (e.g., CCDC 846835).

-

Antidiabetic Potential: Al-Ghamdi, S., et al. "Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes."[6] Future Medicinal Chemistry, 2024.[6]

Sources

- 1. 4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tautomeric Dynamics in Hexahydroquinoline-3-carbonitriles

Executive Summary

Hexahydroquinoline-3-carbonitriles (HHQ-3-CN) represent a privileged scaffold in drug discovery, serving as structural mimics of dihydropyridine calcium channel blockers and exhibiting potent antimicrobial and anticancer activities. However, their utility is often complicated by dynamic tautomeric equilibria. The core 1,4,5,6,7,8-hexahydroquinoline ring system can exist in multiple tautomeric forms—primarily the 1,4-dihydro (enamine) and 1,2-dihydro (imine) congeners—driven by solvent polarity, steric strain, and electronic push-pull mechanisms involving the C3-nitrile group.

This guide provides a rigorous technical framework for the synthesis, stabilization, and analytical differentiation of these tautomers. It moves beyond basic characterization to offer a causal understanding of how experimental conditions dictate the dominant isomeric form.

Part 1: Structural Anatomy & Tautomeric Manifolds

The Core Scaffold

The most pharmacologically relevant derivative is the 2-amino-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile . In this system, tautomerism is not merely a proton shift but a rearrangement of the π-electron density that defines the molecule's reactivity profile (electrophilicity vs. nucleophilicity).

The Tautomeric Triad

We must distinguish between three primary forms that exist in equilibrium. The stability of these forms is governed by the "push-pull" conjugation between the electron-donating amino group (at C2) and the electron-withdrawing nitrile (at C3) and carbonyl (at C5).

-

Form A (Enamine-Amino): The classic 1,4-dihydro structure. The N1 nitrogen is protonated (

-like or planar depending on conjugation), and the C2 substituent is an amine (-NH2). This is typically the thermodynamically preferred form in solid state. -

Form B (Imine-Amino): The 3,4-dihydro structure (or 4H-form) where the double bond shifts to N1=C2.

-

Form C (Enamine-Imino): A shift involving the exocyclic nitrogen, converting the C2-NH2 to C2=NH.

Visualization of Tautomeric Pathways

Figure 1: Mechanistic pathway of proton migration in the HHQ scaffold. The equilibrium is heavily biased toward Form A due to vinylogous amide resonance stabilization.

Part 2: Mechanistic Drivers & Solvent Effects

The Push-Pull Stabilization Effect

In the 2-amino-HHQ-3-CN system, the enamine form (Form A) is stabilized by an extensive intramolecular charge transfer (ICT). The lone pair on the ring nitrogen (N1) and the exocyclic amino nitrogen donates into the π-system, which is pulled by the C3-nitrile and C5-carbonyl.

-

Implication: Any chemical modification that disrupts this conjugation (e.g., N1-alkylation) will drastically alter the tautomeric ratio and the resulting UV-Vis absorption maximum.

Solvent-Induced Switching

Solvation plays a critical role in stabilizing the dipolar contributions of the tautomers.[1]

-

Polar Aprotic Solvents (DMSO, DMF): Stabilize the charge-separated resonance structures of the Enamine form. The dipole moment of the enamine form is generally higher due to the push-pull system.

-

Non-Polar Solvents (Chloroform, Toluene): May allow for the detection of minor tautomers or destabilize the highly polarized enamine, though the intramolecular hydrogen bonding (often between C2-NH2 and C3-CN) usually locks the conformation.

Data Summary: Solvent Influence on Chemical Shift (

| Solvent | N1-H Signal | C2-NH2 Signal | Dominant Form | Mechanism |

| DMSO- | 9.0 - 10.2 (s) | 6.5 - 7.2 (bs) | Enamine (A) | H-bond accepting solvent stabilizes polarized N-H bonds. |

| CDCl | 6.5 - 7.5 (bs) | 4.5 - 5.5 (bs) | Enamine (A) | Rapid exchange often broadens signals; intramolecular H-bonds dominate. |

| CF | N/A | N/A | Protonated Salt | Acidic media protonates C3 or O5, forcing a cationic heteroaromatic system. |

Part 3: Analytical Characterization Protocols

To scientifically validate the tautomeric state, one cannot rely on a single technique. The following multi-modal workflow is required.

Protocol: NMR Solvatochromism Study

Objective: Determine the exchangeability and location of the labile proton.

-

Preparation: Dissolve 10 mg of the HHQ derivative in 0.6 mL of DMSO-

. -

Acquisition: Run a standard

H NMR (minimum 400 MHz). -

D2O Shake: Add 2 drops of D

O to the NMR tube, shake, and re-acquire.-

Result: Disappearance of signals >9 ppm confirms they are N-H (not C-H).

-

-

NOE (Nuclear Overhauser Effect): Irradiate the C4-H signal (typically 4.0-5.0 ppm).

-

Interpretation: If you observe NOE enhancement at the N1-H signal, the N1-H and C4-H are spatially close, confirming the 1,4-dihydro (Enamine) structure. If N1 has no proton (Imine form), no such enhancement will occur.

-

Protocol: X-Ray Crystallography (The Gold Standard)

X-ray diffraction provides the definitive proof of bond orders.

-

Metric 1 (C2-Nexo vs C2-Nendo):

-

In the Amino form (Form A), the C2-N(exocyclic) bond length is typical of a single bond (~1.34 Å) with partial double bond character, while C2-N1(endocyclic) is ~1.38 Å.

-

In the Imino form (Form C), the C2=N(exocyclic) bond would be significantly shorter (~1.28 Å).

-

-

Metric 2 (Ring Planarity): The 1,4-dihydro ring is typically in a boat or flattened boat conformation, whereas the imine form would force different puckering parameters.

Analytical Decision Tree

Figure 2: Step-by-step logic for assigning tautomeric identity using NMR spectroscopy.

Part 4: Experimental Protocols

Synthesis of 2-Amino-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Context: This is a modified one-pot Hantzsch condensation.

Reagents:

-

Dimedone (1.0 eq)

-

Aromatic Aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium Acetate (1.5 eq)

-

Solvent: Ethanol (Abs.)

Procedure:

-

Charge: In a 50 mL round-bottom flask, combine Dimedone (10 mmol), Benzaldehyde (10 mmol), Malononitrile (10 mmol), and Ammonium Acetate (15 mmol) in 20 mL of Ethanol.

-

Reflux: Heat the mixture to reflux (80°C) with magnetic stirring.

-

Checkpoint: The reaction typically turns from clear to yellow/orange. Monitor by TLC (3:7 Ethyl Acetate:Hexane).

-

-

Precipitation: After 2-4 hours, cool the reaction to room temperature. The product usually precipitates as a solid.

-

Filtration: Filter the solid under vacuum. Wash with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from hot DMF/Ethanol mixture to ensure a single polymorph (crucial for consistent tautomeric analysis).

Computational Validation (DFT)

To corroborate experimental findings, perform Density Functional Theory calculations.

-

Software: Gaussian or ORCA.

-

Method: B3LYP/6-311++G(d,p).

-

Solvation Model: PCM (Polarizable Continuum Model) using DMSO and Chloroform.

-

Goal: Calculate

for the enamine vs. imine forms. -

Typical Result: The 1,4-dihydro enamine form is usually >5 kcal/mol more stable than the imine form in polar media due to solvation energy.

References

-

Tautomerism and Self-Association in the Solution of New Pinene-Bipyridine and Pinene-Phenanthroline Derivatives. Source: NIH / PMC URL:[Link]

-

Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Source: ResearchGate URL:[2][3][4][Link]

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives. Source: NIH / PubMed Central URL:[Link]

-

Two polymorphs of 8-hydroxycarbostyril: X-ray crystallography, solid-state NMR and DFT calculations. Source: ResearchGate URL:[2][3][4][Link]

-

Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Source: MDPI URL:[Link]

Sources

Discovery and history of quinoline derivatives

Executive Summary

The quinoline ring system (benzo[b]pyridine) represents one of the most versatile "privileged scaffolds" in medicinal chemistry. Its history is a masterclass in the evolution of drug discovery—transitioning from the isolation of natural products (Quinine) to serendipitous industrial byproducts (Nalidixic Acid) and finally to rational structure-based design (Fluoroquinolones and Kinase Inhibitors). This guide dissects the chemical evolution, synthetic methodologies, and pharmacodynamic mechanisms that have cemented quinoline’s status in the pharmacopeia.

Part 1: The Natural Origin & The Cinchona Era

The history of quinoline begins not in a laboratory, but in the Andean rainforests. The bark of the Cinchona tree was known to indigenous peoples for its antipyretic properties.[1] However, the scientific breakthrough occurred in 1820 , when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid, Quinine [1].

This isolation was pivotal. It allowed for precise dosing and eliminated the variability of crude bark extracts. Quinine remains the archetype of the quinoline scaffold: a bicyclic structure containing a benzene ring fused to a pyridine ring at the 2,3-positions.

Key Structural Insight: The C4-position of the quinoline ring in quinine is substituted with a methanol bridge connecting to a quinuclidine ring. This specific architecture is crucial for its ability to bind heme, a property that would later drive the development of synthetic antimalarials.

Part 2: The Synthetic Boom (1880s)

With the industrial revolution came the demand for synthetic dyes and drugs. Relying on Cinchona bark was geopolitically risky and expensive. This drove the development of total synthesis methods for the quinoline core.

The Skraup Synthesis (1880)

Zdenko Hans Skraup developed what remains the most robust method for synthesizing unsubstituted and substituted quinolines.

Mechanism of Synthesis: The reaction involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).[2][3]

-

Dehydration: Sulfuric acid dehydrates glycerol to form acrolein (propenal).

-

Conjugate Addition: Aniline undergoes Michael addition to acrolein.

-

Cyclization: Electrophilic aromatic substitution closes the ring.

-

Oxidation: The intermediate 1,2-dihydroquinoline is oxidized to the fully aromatic quinoline.

Visualizing the Skraup Pathway:

Figure 1: The Skraup Synthesis Pathway.[3][4] Dehydration of glycerol triggers a cascade of addition and cyclization events.

Experimental Protocol: Modified Skraup Synthesis

Note: This protocol utilizes ferrous sulfate as a moderator to prevent the violent exothermicity associated with the original 1880 method.

Objective: Synthesis of 6-Methylquinoline (from p-Toluidine).

Reagents:

-

p-Toluidine: 0.1 mol (10.7 g)

-

Glycerol: 0.32 mol (30 g)

-

Conc. Sulfuric Acid: 0.26 mol (14 mL)

-

Nitrobenzene (Oxidant): 0.12 mol (15 g)

-

Ferrous Sulfate (Moderator): 0.5 g

Step-by-Step Workflow:

-

Setup: Equip a 500mL round-bottom flask with a heavy-duty reflux condenser. The reaction is vigorous; ensure the hood sash is low.

-

Addition: Add p-toluidine, ferrous sulfate, glycerol, and nitrobenzene to the flask. Mix thoroughly.

-

Acidification: Add concentrated sulfuric acid dropwise with swirling. The mixture will become hot and viscous.

-

Reflux: Heat the mixture gently with a heating mantle.

-

Critical Control Point: As the temperature reaches ~100°C, the reaction may auto-accelerate. Have an ice bath ready to moderate if the reflux breaches the condenser capacity.

-

-

Completion: Once the vigorous reaction subsides, reflux for 3 hours to ensure aromatization.

-

Workup:

-

Cool to room temperature.

-

Dilute with water (100 mL).

-

Steam distill to remove unreacted nitrobenzene.

-

Basify the residue with 50% NaOH solution (exothermic!) to liberate the free base quinoline.

-

-

Isolation: Steam distill again to collect the product. Extract the distillate with ether, dry over MgSO4, and distill under reduced pressure.

Part 3: The Antimalarial Pivot (1930s-1940s)

During WWII, the Allied forces lost access to Cinchona plantations in Java. This necessitated a shift to synthetic alternatives. The 4-aminoquinoline class, exemplified by Chloroquine , emerged as the gold standard.

Mechanism of Action: Heme Detoxification Malaria parasites (Plasmodium falciparum) degrade hemoglobin in their acidic food vacuole.[5] This process releases free heme (Fe2+-protoporphyrin IX), which is toxic to the parasite. To survive, the parasite polymerizes free heme into an inert crystal called Hemozoin .[5]

Chloroquine acts by capping the growing face of the Hemozoin crystal, preventing detoxification. The accumulation of free heme lyses the parasite's membranes [2].

Figure 2: Mechanism of Chloroquine. The drug accumulates in the acidic vacuole and inhibits the sequestration of toxic heme.

Part 4: The Antibacterial Revolution (1962-Present)

The discovery of quinolone antibiotics is a classic case of serendipity. In 1962 , George Lesher at Sterling Drug was attempting to synthesize chloroquine analogs.[6][7] He isolated a byproduct, Nalidixic Acid , which showed weak antibacterial activity against Gram-negative bacteria [3].

This byproduct (a naphthyridone, structurally analogous to quinoline) was the progenitor of the entire fluoroquinolone class.[6]

Structure-Activity Relationship (SAR) Evolution

The transition from Nalidixic Acid to modern "respiratory quinolones" (Moxifloxacin) involved three critical structural modifications:

| Generation | Representative Drug | Key Structural Modification | Pharmacological Impact |

| 1st Gen | Nalidixic Acid | N-1 alkylation | Active only against Gram(-) urinary pathogens.[6] Poor serum levels. |